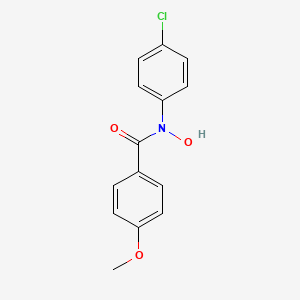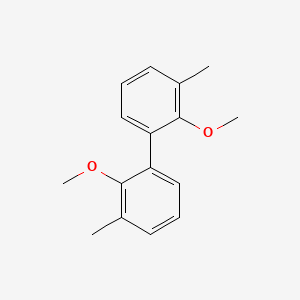
2,2'-Dimethoxy-3,3'-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H18O2. It is a derivative of biphenyl, characterized by the presence of two methoxy groups and two methyl groups attached to the biphenyl core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, aryl halides are reacted with aryl boronic acids in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and provides high yields of the desired biphenyl derivative .
Industrial Production Methods
Industrial production of 2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high efficiency and cost-effectiveness, ensuring the consistent production of the compound with minimal impurities. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl depends on its specific application. In catalytic processes, the compound can act as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene: Similar in structure but with a naphthalene core instead of biphenyl.
(2,2’-dimethyl-[1,1’-biphenyl]-3,3’-diyl)dimethanol: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
2,2’-Dimethoxy-3,3’-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core. The presence of both methoxy and methyl groups provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
32750-25-7 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
2-methoxy-1-(2-methoxy-3-methylphenyl)-3-methylbenzene |
InChI |
InChI=1S/C16H18O2/c1-11-7-5-9-13(15(11)17-3)14-10-6-8-12(2)16(14)18-4/h5-10H,1-4H3 |
Clé InChI |
UWROVQGKSVCKRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=CC=CC(=C2OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


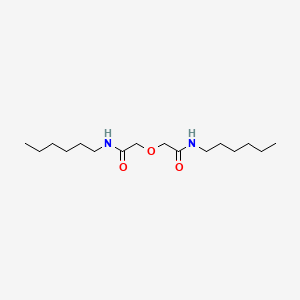
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
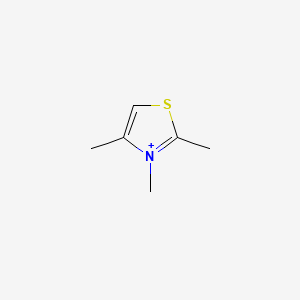

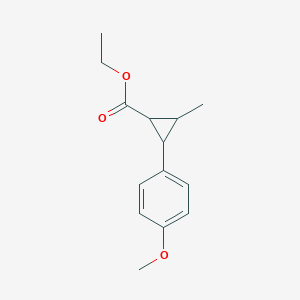
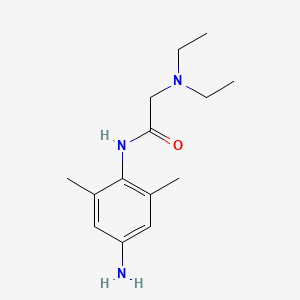



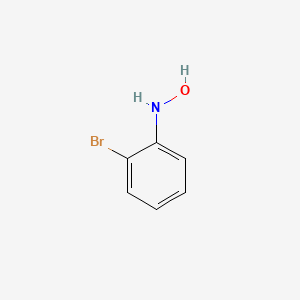

![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
